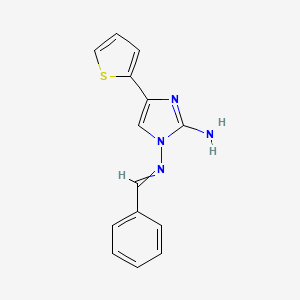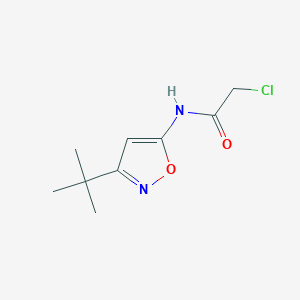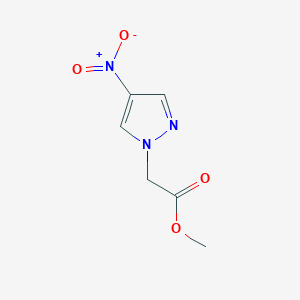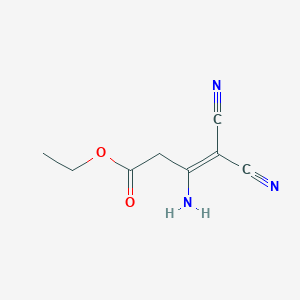
2-(4-Isopropylphenoxy)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenoxy)propanohydrazide (IPPH) is an organic compound with a variety of potential applications in the field of scientific research. IPPH is a synthetic hydrazide that can be used as a reagent in a variety of chemical reactions, and has been studied for its potential applications in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Antioxidant Potential
2,6-Diisopropylphenol, closely related to 2-(4-Isopropylphenoxy)propanohydrazide, demonstrates significant antioxidant activity. Murphy et al. (1992) explored its properties using electron spin resonance spectroscopy, finding that it acts as a free radical scavenger, similar to alpha-tocopherol (vitamin E) (Murphy et al., 1992). Additionally, Gülçin et al. (2005) confirmed its in vitro antioxidant activity, exhibiting higher effectiveness than standard antioxidants like BHA and alpha-tocopherol in certain tests (Gülçin et al., 2005).
Optical and Electronic Applications
Studies by Naseema et al. (2012) on similar hydrazides demonstrated their potential in optical device applications, such as optical limiters and switches. The third-order nonlinear optical properties of these compounds suggest significant potential for future technological applications (Naseema et al., 2012).
Neuroprotective Properties
Research into 2,6-diisopropylphenol indicates its neuroprotective effects. Kotani et al. (2008) highlighted its role in reducing cerebral blood flow and intracranial pressure, along with antioxidant and anti-inflammatory properties. These findings suggest potential applications in protecting the brain from ischemic injury (Kotani et al., 2008).
Microsolvation Studies
Léon et al. (2012) explored the microsolvation of propofol, providing insights into its interactions with water and implications for its mobility in biological systems. This research could be relevant for understanding the behavior of similar compounds in aqueous environments (Léon et al., 2012).
Synthesis and Structural Analysis
The synthesis and structure of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been studied by Sharma et al. (2018), with applications in anticancer drug development. Such research contributes to understanding the structural and functional aspects of related chemical entities (Sharma et al., 2018).
Bioremediation Applications
Chhaya and Gupte (2013) investigated the role of laccase in bioremediation of Bisphenol A, a phenolic environmental pollutant. This research indicates the potential of enzymes in degrading compounds similar to this compound in environmental applications (Chhaya & Gupte, 2013).
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)10-4-6-11(7-5-10)16-9(3)12(15)14-13/h4-9H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIGHQRXOSJTAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407572 |
Source


|
| Record name | 2-(4-isopropylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-84-2 |
Source


|
| Record name | 2-(4-isopropylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)


![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)



![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)


![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)



